molecular formula C19H16N4O4 B2821959 N-[(1Z)-(methoxyimino)methyl]-6-oxo-4-phenoxy-1-phenyl-1,6-dihydropyridazine-3-carboxamide CAS No. 338405-13-3

N-[(1Z)-(methoxyimino)methyl]-6-oxo-4-phenoxy-1-phenyl-1,6-dihydropyridazine-3-carboxamide

Cat. No.: B2821959
CAS No.: 338405-13-3
M. Wt: 364.361
InChI Key: VCECKFHWFRFGNV-UHFFFAOYSA-N
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Description

N-[(1Z)-(methoxyimino)methyl]-6-oxo-4-phenoxy-1-phenyl-1,6-dihydropyridazine-3-carboxamide is a complex organic compound known for its diverse applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyridazine ring, phenoxy, and phenyl groups, making it a subject of interest in chemical research and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1Z)-(methoxyimino)methyl]-6-oxo-4-phenoxy-1-phenyl-1,6-dihydropyridazine-3-carboxamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the pyridazine ring, introduction of the phenoxy and phenyl groups, and the final methoxyimino modification. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors and automated systems to ensure consistent quality and efficiency. The process involves stringent control of reaction parameters and purification steps to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

N-[(1Z)-(methoxyimino)methyl]-6-oxo-4-phenoxy-1-phenyl-1,6-dihydropyridazine-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

The reactions are carried out under controlled conditions, often in inert atmospheres to prevent unwanted side reactions. Solvents like dichloromethane, ethanol, and dimethyl sulfoxide are commonly used .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can lead to alcohols or amines .

Scientific Research Applications

N-[(1Z)-(methoxyimino)methyl]-6-oxo-4-phenoxy-1-phenyl-1,6-dihydropyridazine-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-[(1Z)-(methoxyimino)methyl]-6-oxo-4-phenoxy-1-phenyl-1,6-dihydropyridazine-3-carboxamide exerts its effects involves interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies on its mechanism of action are ongoing to fully understand its potential .

Comparison with Similar Compounds

Biological Activity

N-[(1Z)-(methoxyimino)methyl]-6-oxo-4-phenoxy-1-phenyl-1,6-dihydropyridazine-3-carboxamide, also known by its CAS number 338405-13-3, is a synthetic compound with potential applications in agriculture and medicine. Its unique structure, characterized by a dihydropyridazine core and various functional groups, suggests diverse biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and efficacy against various pathogens.

The molecular formula of the compound is C19H16N4O4C_{19}H_{16}N_{4}O_{4} with a molecular weight of 364.35 g/mol. The predicted density is approximately 1.28 g/cm³, and it has an estimated pKa value of 7.28, indicating its behavior in biological systems .

Synthesis

The synthesis of this compound involves several steps that typically include the formation of the dihydropyridazine ring followed by the introduction of the methoxyimino and phenoxy groups. The detailed synthetic route may vary based on the starting materials and desired purity levels.

Antifungal Activity

Research indicates that compounds with similar structures exhibit significant antifungal properties. For instance, strobilurin derivatives have been shown to possess strong fungicidal activity against various pathogens such as Pyricularia oryzae and Phytophthora infestans. These compounds disrupt fungal growth by inhibiting mitochondrial respiration and affecting cellular metabolism .

Table 1: Antifungal Efficacy Against Key Pathogens

PathogenActivity Level (IC50)Reference
Pyricularia oryzae20 nM
Phytophthora infestans30 nM
Pseudoperonospora cubensis25 nM

Cytotoxicity

In vitro studies have demonstrated that this compound exhibits cytotoxic effects against cancer cell lines. The mechanism of action may involve apoptosis induction and cell cycle arrest, although specific pathways remain to be elucidated.

Case Study: Cytotoxic Effects
A study involving various derivatives showed that modifications on the phenyl ring significantly influenced cytotoxicity profiles. Compounds with electron-withdrawing groups demonstrated enhanced activity against human lymphoblast tumor cell lines .

The precise mechanism through which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the methoxyimino group plays a crucial role in interacting with target enzymes or receptors within fungal cells and cancerous tissues.

Properties

IUPAC Name

N-[(Z)-methoxyiminomethyl]-6-oxo-4-phenoxy-1-phenylpyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O4/c1-26-21-13-20-19(25)18-16(27-15-10-6-3-7-11-15)12-17(24)23(22-18)14-8-4-2-5-9-14/h2-13H,1H3,(H,20,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCECKFHWFRFGNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CON=CNC(=O)C1=NN(C(=O)C=C1OC2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO/N=C\NC(=O)C1=NN(C(=O)C=C1OC2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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